
1H-Pyrrole, 2-phenyl-1-(1,2-propadienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 2-phenyl-1-(1,2-propadienyl)- is an organic compound with the molecular formula C13H11N. This compound belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. The presence of a phenyl group and a propadienyl group attached to the pyrrole ring makes this compound unique and of interest in various fields of research.
Métodos De Preparación
The synthesis of 1H-Pyrrole, 2-phenyl-1-(1,2-propadienyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylpyrrole with propargyl bromide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the pyrrole ring attacks the propargyl bromide, leading to the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents used in these reactions are carefully selected to enhance the efficiency of the process.
Análisis De Reacciones Químicas
1H-Pyrrole, 2-phenyl-1-(1,2-propadienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents for these reactions include halogens, alkyl halides, and acyl chlorides. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Pyrrole, 2-phenyl-1-(1,2-propadienyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with various molecular targets makes it a promising lead compound for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 2-phenyl-1-(1,2-propadienyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used. Researchers study these interactions to understand the compound’s effects at the molecular level.
Comparación Con Compuestos Similares
1H-Pyrrole, 2-phenyl-1-(1,2-propadienyl)- can be compared with other similar compounds, such as:
2-Phenylpyrrole: This compound lacks the propadienyl group, making it less reactive in certain chemical reactions.
1H-Pyrrole, 2-phenyl-: Similar to the compound but without the propadienyl group, leading to different chemical and biological properties.
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-: This compound has a different substitution pattern, resulting in distinct reactivity and applications.
The uniqueness of 1H-Pyrrole, 2-phenyl-1-(1,2-propadienyl)- lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
137440-88-1 |
|---|---|
Fórmula molecular |
C13H11N |
Peso molecular |
181.23 g/mol |
InChI |
InChI=1S/C13H11N/c1-2-10-14-11-6-9-13(14)12-7-4-3-5-8-12/h3-11H,1H2 |
Clave InChI |
NOAXHTWOQRQGPV-UHFFFAOYSA-N |
SMILES canónico |
C=C=CN1C=CC=C1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



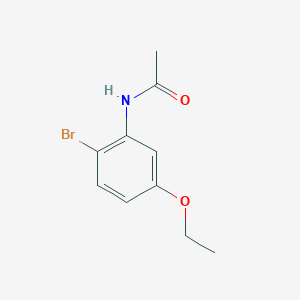
![6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one](/img/structure/B14264834.png)
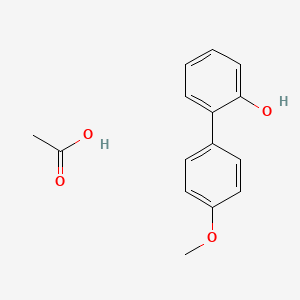
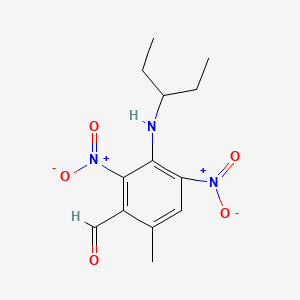
![3-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14264858.png)
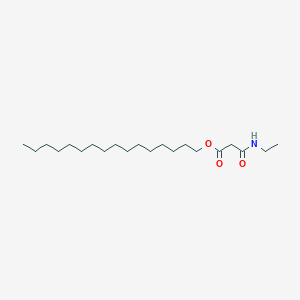
![Silane, (1,1-dimethylethyl)dimethyl[[4-(2-propenyloxy)phenyl]methoxy]-](/img/structure/B14264866.png)

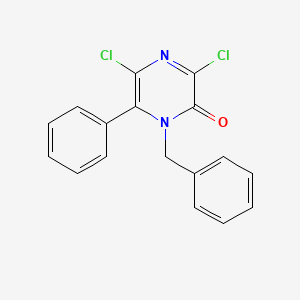

![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14264897.png)

![Benzene, 4-fluoro-2-[[(4-methylphenyl)sulfonyl]methyl]-1-nitro-](/img/structure/B14264902.png)
